

NVP-BHG712: A Comparative Guide to its Receptor Tyrosine Kinase Cross-reactivity

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Compound of Interest

Compound Name: NVP-BHG712

Cat. No.: B1684431

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NVP-BHG712 is a potent and selective small molecule inhibitor primarily targeting the Ephrin type-B receptor 4 (EphB4), a receptor tyrosine kinase (RTK) implicated in various physiological and pathological processes, including angiogenesis and cancer. While designed for EphB4, a comprehensive understanding of its cross-reactivity with other kinases is crucial for accurate interpretation of experimental results and for anticipating potential off-target effects in therapeutic development. This guide provides a comparative analysis of **NVP-BHG712**'s inhibitory activity against its primary target and other RTKs, supported by experimental data. A critical consideration highlighted is the existence of a regioisomer, NVPiso, often found in commercially available samples, which exhibits a significantly different kinase selectivity profile.

Kinase Inhibition Profile of NVP-BHG712

NVP-BHG712 demonstrates high potency against EphB4 in both biochemical and cell-based assays. However, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. The following tables summarize the quantitative data on **NVP-BHG712**'s cross-reactivity.

Table 1: NVP-BHG712 Inhibition of Ephrin Receptors (Cell-based Autophosphorylation Assays)

Target	Inhibition Potency (ED50)	Reference
EphB4	25 nM	[1]
EphB2	Inhibition observed, less potent than EphB4	[2]
EphA2	Inhibition observed, less potent than EphB4	[2]
EphB3	Inhibition observed, less potent than EphB4	[2]
EphA3	Inhibition observed, less potent than EphB4	[2]

ED50: Half-maximal effective dose in cellular autophosphorylation assays.

Table 2: NVP-BHG712 Cross-reactivity with Other Kinases

Target	Assay Type	Inhibition Potency	Reference
VEGFR2	Cellular Autophosphorylation	ED50 = 4200 nM	[1][3]
c-Raf	Biochemical	IC50 = 395 nM	[3]
c-Src	Biochemical	IC50 = 1266 nM	[3]
c-Abl	Biochemical	IC50 = 1667 nM	[3]

IC50: Half-maximal inhibitory concentration in biochemical assays.

The NVP-BHG712 Regioisomer (NVPiso): A Critical Distinction

It is imperative for researchers to be aware that commercially available **NVP-BHG712** may contain a regioisomer, termed NVPiso.[4][5][6] This isomer, differing by the position of a single methyl group, displays a markedly different kinase inhibition profile.[4][5][6] While **NVP-**

BHG712 is a potent EphB4 inhibitor, the primary target of NVPiso is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.^[4]

Table 3: Comparative Inhibition Profile of NVP-BHG712 and its Regioisomer (NVPiso)

Target	NVP-BHG712 Affinity	NVPiso Affinity	Primary Target of NVPiso	Reference
EphB4	High	Low	No	^[4]
DDR1	Lower	High	Yes	^[4]

This highlights the critical need for analytical confirmation of the compound's identity and purity before conducting experiments to ensure that the observed biological effects are correctly attributed to the intended molecule.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the kinase inhibition profiles.

Biochemical Kinase Assays (Radiometric and Mobility Shift)

Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

1. Radiometric Kinase Assay (e.g., FlashPlate™ Assay):

This method measures the incorporation of a radiolabeled phosphate from [γ -³³P]ATP into a specific substrate by the kinase.

- Materials: Purified kinase, kinase-specific substrate (peptide or protein), [γ -³³P]ATP, assay buffer (typically containing Tris-HCl, MgCl₂, and DTT), **NVP-BHG712**, and 384-well FlashPlates.

- Procedure:
 - **NVP-BHG712** is serially diluted in DMSO and added to the wells of the FlashPlate.
 - A mixture of the purified kinase and its specific substrate in assay buffer is added to the wells.
 - The kinase reaction is initiated by the addition of [γ - ^{33}P]ATP.
 - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
 - The reaction is stopped by washing the plate, which removes un-incorporated [γ - ^{33}P]ATP. The substrate, being captured on the plate surface, retains the incorporated radiolabeled phosphate.
 - The radioactivity in each well is measured using a scintillation counter.
 - The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

2. Mobility Shift Kinase Assay (e.g., Caliper Assay):

This non-radioactive method measures the difference in electrophoretic mobility between a fluorescently labeled substrate and its phosphorylated product.

- Materials: Purified kinase, fluorescently labeled peptide substrate, ATP, assay buffer, **NVP-BHG712**, and a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).
- Procedure:
 - **NVP-BHG712** is serially diluted and added to the wells of a microplate.
 - The kinase, fluorescently labeled substrate, and ATP are added to the wells to initiate the reaction.
 - The reaction is incubated for a specific time.

- The reaction is stopped, typically by the addition of a stop buffer containing EDTA.
- The reaction mixture is introduced into the microfluidic chip of the Caliper system.
- An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on their charge-to-mass ratio.
- The amount of substrate and product is quantified by detecting the fluorescence signal.
- Kinase activity and inhibition are calculated from the ratio of product to the sum of product and substrate. IC50 values are then determined.

Cellular Receptor Tyrosine Kinase Autophosphorylation Assay (ELISA-based)

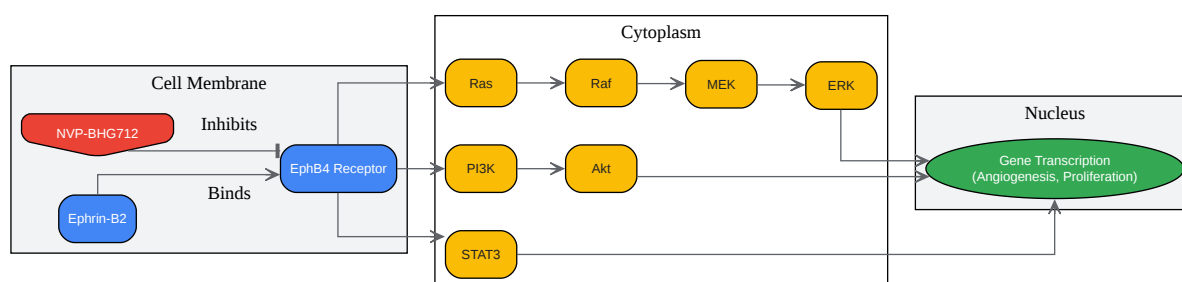
This assay measures the ability of **NVP-BHG712** to inhibit the autophosphorylation of a specific RTK within a cellular context.

- Materials: Cells overexpressing the target RTK (e.g., A375 cells for EphB4), cell culture medium, **NVP-BHG712**, ligand for the RTK (e.g., ephrin-B2 for EphB4), lysis buffer, and an ELISA kit for the phosphorylated RTK.
- Procedure:
 - Cells are seeded in a multi-well plate and cultured overnight.
 - The cells are then treated with various concentrations of **NVP-BHG712** for a specified period.
 - The RTK is stimulated with its corresponding ligand to induce autophosphorylation.
 - The cells are washed and then lysed to release the cellular proteins.
 - The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for the RTK.
 - The plate is incubated to allow the RTK to bind to the capture antibody.

- After washing, a detection antibody that specifically recognizes the phosphorylated form of the RTK is added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
- After another wash, a substrate for the enzyme is added, leading to a colorimetric reaction.
- The reaction is stopped, and the absorbance is measured using a plate reader.
- The level of phosphorylated RTK is proportional to the absorbance, and the ED50 value for **NVP-BHG712** is calculated from the dose-response curve.

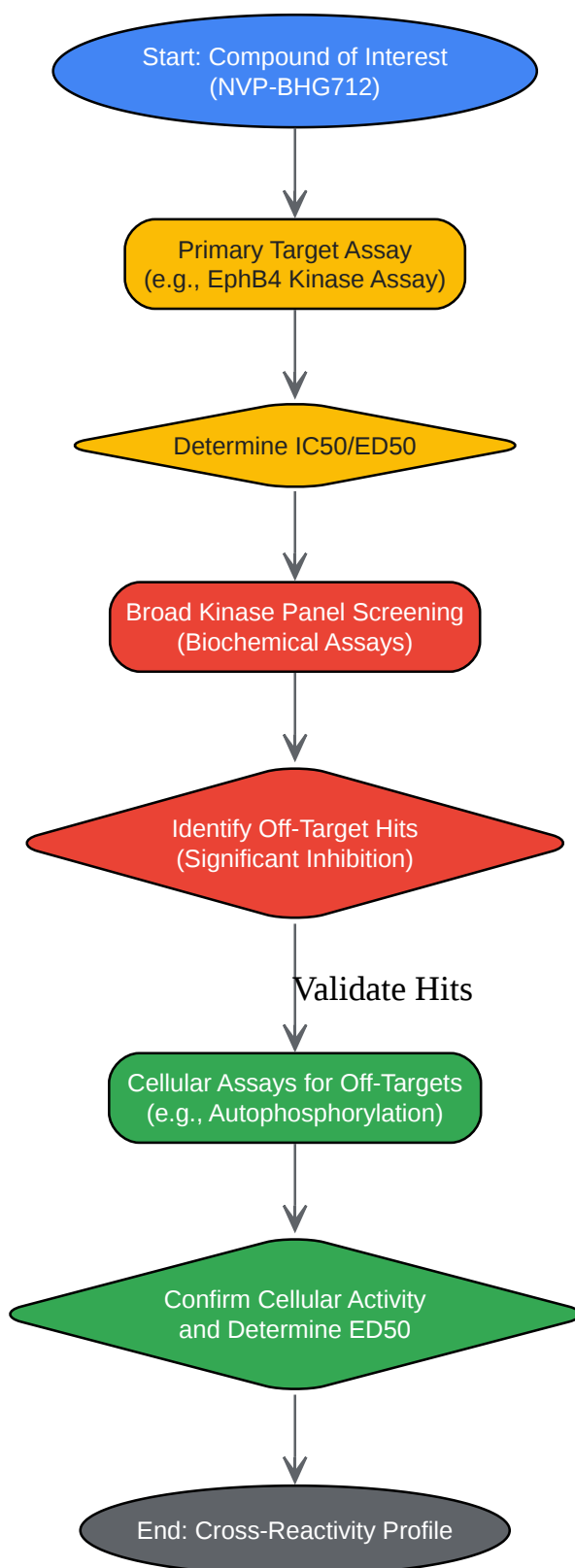
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EphB4 signaling pathway and a general workflow for assessing kinase cross-reactivity.



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Caption: Simplified EphB4 forward signaling pathway.



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Caption: Workflow for assessing kinase cross-reactivity.

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